molecular formula C13H12FN3OS B2813199 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021252-90-3

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No.: B2813199
CAS No.: 1021252-90-3
M. Wt: 277.32
InChI Key: VINFGLWWOPLJTQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.

    Coupling with Fluorophenyl Acetate: The final step involves coupling the pyridazinyl intermediate with 4-fluorophenyl acetate under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl ring can be reduced under specific conditions to yield dihydropyridazines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylthio groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
  • 2-(4-bromophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
  • 2-(4-methylphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties, metabolic stability, and binding interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-19-13-7-6-11(16-17-13)15-12(18)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINFGLWWOPLJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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